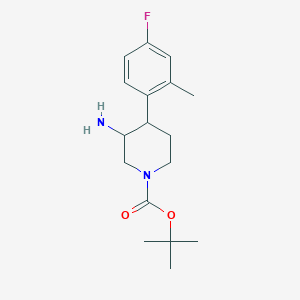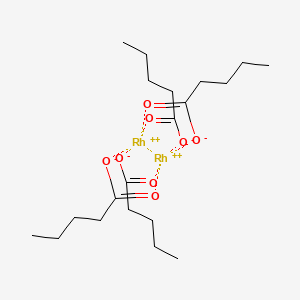
Rhodium(II)trimethylacetateDimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhodium(II) trimethylacetate dimer can be synthesized by reacting rhodium(II) acetate dimer with trimethylacetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of rhodium(II) trimethylacetate dimer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to maintain the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium(II) trimethylacetate dimer undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with rhodium(II) trimethylacetate dimer include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield rhodium(III) compounds, while reduction reactions may produce metallic rhodium .
Applications De Recherche Scientifique
Rhodium(II) trimethylacetate dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclopropanation, C-H activation, and aziridination
Biology: It has been studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role in developing new drugs and therapeutic agents
Industry: It is used in industrial processes that require efficient and selective catalysts, such as in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves the activation of substrates through coordination to the rhodium center. This coordination facilitates various chemical transformations, such as bond formation and cleavage, by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(II) acetate dimer: Similar in structure but with acetate ligands instead of trimethylacetate
Rhodium(II) triphenylacetate dimer: Contains triphenylacetate ligands and is used in similar catalytic applications
Rhodium(II) trifluoroacetate dimer: Contains trifluoroacetate ligands and is used in different catalytic processes
Uniqueness
Rhodium(II) trimethylacetate dimer is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic applications. The trimethylacetate ligands offer steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable catalyst in both research and industrial settings .
Propriétés
Formule moléculaire |
C20H36O8Rh2 |
|---|---|
Poids moléculaire |
610.3 g/mol |
Nom IUPAC |
pentanoate;rhodium(2+) |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 |
Clé InChI |
JBOOLEHRQNSRGU-UHFFFAOYSA-J |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


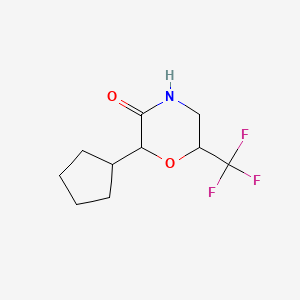
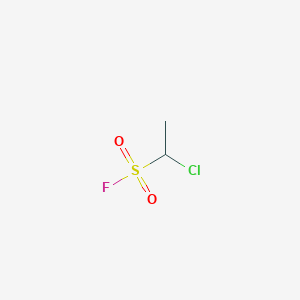
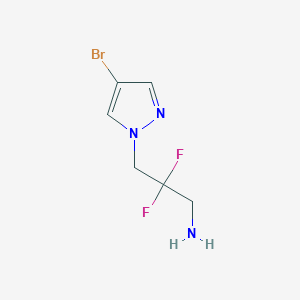
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

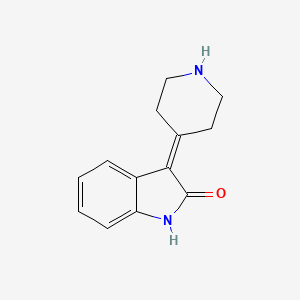

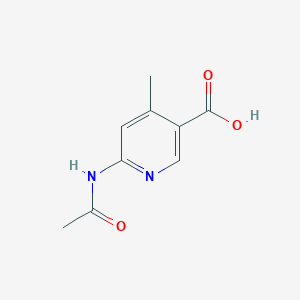


![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
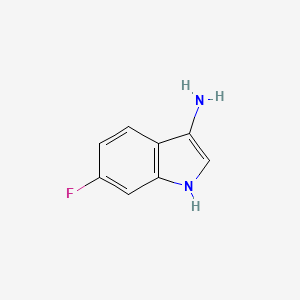
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
